molecular formula C12H15N3O2 B2921583 Ethyl 2-amino-3-cyano-5,6,7,8-tetrahydroindolizine-1-carboxylate CAS No. 178306-95-1

Ethyl 2-amino-3-cyano-5,6,7,8-tetrahydroindolizine-1-carboxylate

Cat. No.: B2921583
CAS No.: 178306-95-1
M. Wt: 233.271
InChI Key: ZWJIJIDZWJKUNE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-cyano-5,6,7,8-tetrahydroindolizine-1-carboxylate is a bicyclic heteroaromatic compound featuring a partially hydrogenated indolizine core. Key structural attributes include:

  • Substituents: An amino group (-NH₂) at position 2, a cyano group (-CN) at position 3, and an ethyl carboxylate (-COOEt) at position 1.
  • Ring system: The 5,6,7,8-tetrahydro modification introduces a partially saturated bicyclic framework, enhancing conformational flexibility compared to fully aromatic indolizines.

Properties

IUPAC Name

ethyl 2-amino-3-cyano-5,6,7,8-tetrahydroindolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-17-12(16)10-8-5-3-4-6-15(8)9(7-13)11(10)14/h2-6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJIJIDZWJKUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCN2C(=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-cyano-5,6,7,8-tetrahydroindolizine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl cyanoacetate with a suitable amine in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-cyano-5,6,7,8-tetrahydroindolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indolizine compounds.

Scientific Research Applications

Based on the search results, here's what is known about the applications and properties of compounds similar to "(2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" and related compounds:

(2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

  • It is a complex organic molecule with a methoxyphenyl group and a thioether-linked imidazole derivative.
  • The specific biological activity of this compound has not been fully determined but is likely influenced by its structure.
  • The imidazole ring is present in various bioactive compounds, making the compound of interest in medicinal chemistry.

Potential Biological Activities

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities:

  • Antimicrobial : Thioether-containing compounds show promise as antimicrobial agents.
  • Anticancer : Imidazole derivatives are often investigated for their anticancer properties.
  • Anti-inflammatory : The presence of the methoxy group may enhance anti-inflammatory effects.

Potential Applications

  • Further investigation into the pharmacokinetics and mechanisms of action is needed to understand its applications.
  • Interaction studies are crucial to understanding how this compound behaves in biological systems. High-throughput screening methods could facilitate the assessment of biological activity across various targets.

Structural Similarities and Biological Activity

Several compounds share structural similarities:

Compound NameStructural FeaturesBiological Activity
2-MethylimidazoleImidazole ringAntifungal, anticancer
Thioether derivativesThioether linkageAntimicrobial
Methoxy-substituted phenolsMethoxy groupAnti-inflammatory

The uniqueness of "(2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" lies in the combination of both thioether and imidazole functionalities, which may enhance its biological activity compared to other similar compounds. This dual functionality could allow for specific interactions with biological targets that are not achievable with simpler structures.

Related Compounds

  • 2-((3-Methylbenzyl)thio)-4,5-dihydro-1H-imidazole : A product with the CAS No. 1001784-27-5 and molecular weight of 206.31 .
  • 2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride: This compound has a molecular formula of C11H15ClN2S .
  • (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone: It has a molecular formula of C18H17N3O3S .
  • 2-(4,5-Dihydro-1H-imidazol-2-yl)-4-methyl-2-propyl-3,4-dihydro-2H-benzo[1,4]oxazine with molecular formula C15H21N3O .
  • S-Benzyl-β-N-[3-(4-hydroxy-3-methoxy-phenylallylidene)]dithiocarbazate .

Mechanism of Action

The mechanism by which ethyl 2-amino-3-cyano-5,6,7,8-tetrahydroindolizine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Comparison

Compound Position 1 Position 2 Position 3 Core Structure
Target Compound Ethyl carboxylate Amino Cyano 5,6,7,8-Tetrahydroindolizine
Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate Ethyl carboxylate Substituted Benzoyl Aromatic indolizine
Compound 87k () Ethyl carboxylate Amino Spiro chromene Tetrahydrospiro system

Table 2: IR Spectral Peaks

Compound C=O Stretch (cm⁻¹) C≡N Stretch (cm⁻¹) N-H Stretch (cm⁻¹)
Target Compound ~1700 ~2200 3300–3500
Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate 1685

Biological Activity

Ethyl 2-amino-3-cyano-5,6,7,8-tetrahydroindolizine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C12H15N3O2
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 132994-04-8

The compound features a tetrahydroindolizine core which contributes to its biological activity. Its structure allows for interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Notably, it has shown effectiveness against several cancer cell lines:

Cancer Type Cell Line Activity
Ovarian CancerIGROV1Significant inhibition
LeukemiaCCRF-CEM & RPMI-8226Significant inhibition
MelanomaUACC-62Significant inhibition
CNS CancerSF-295 & SNB-75Significant inhibition

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The mechanism by which Ethyl 2-amino-3-cyano-5,6,7,8-tetrahydroindolizine exerts its anticancer effects involves:

  • Inhibition of Cell Proliferation : The compound has been observed to interfere with the cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death through activation of caspases and alteration of mitochondrial membrane potential.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce tumor microenvironmental factors that promote cancer progression .

Case Studies and Research Findings

A notable study published in a patent document indicated that Ethyl 2-amino-3-cyano-5,6,7,8-tetrahydroindolizine exhibited potent anticancer activity across multiple cell lines. This study utilized various assays to evaluate cytotoxicity and apoptosis induction .

Another research effort focused on the synthesis and characterization of related indolizine derivatives, revealing structure-activity relationships that further elucidate how modifications to the core structure can enhance biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 2-amino-3-cyano-5,6,7,8-tetrahydroindolizine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer: The compound is typically synthesized via cyclization reactions of pyridinium salts with alkynes. For example, pyridinium bromides react with substituted ethyl propiolates in dimethylformamide (DMF) under anhydrous potassium carbonate catalysis at room temperature . Optimization involves adjusting stoichiometry (e.g., 1.1 equiv of alkyne), temperature (room temperature to 120°C), and solvent polarity to maximize yields (reported up to 70% in optimized cases) . Post-synthesis purification employs TLC (using CH2_2Cl2_2) or recrystallization from ethanol .

Q. How is structural elucidation performed using spectroscopic techniques for this compound?

  • Methodological Answer:

  • 1^1H NMR: Key signals include aromatic protons (δ 7.30–7.81 ppm), olefinic protons (δ 6.68 ppm), and ester OCH2_2 groups (δ 4.35 ppm) .
  • IR: Peaks at 2235 cm1^{-1} (cyano group), 1725 cm1^{-1} (ester carbonyl), and 1675 cm1^{-1} (amide/ketone) confirm functional groups .
  • Mass Spectrometry: [M+H]+^+ peaks (e.g., m/z 389 for derivatives) and elemental analysis (C, H, N within ±0.3% of theoretical values) validate molecular composition .

Q. What purification techniques are recommended for isolating this compound post-synthesis?

  • Methodological Answer: Column chromatography (silica gel, CH2_2Cl2_2/ethyl acetate gradients) or preparative TLC effectively separate impurities. For crystalline derivatives, recrystallization in ethanol or acetonitrile yields high-purity products (>95% by HPLC) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be integrated into the synthesis of derivatives?

  • Methodological Answer: Pd-catalyzed arylation (e.g., Suzuki-Miyaura coupling) introduces aryl groups at the 3-position. For example, reacting bromo-indolizine precursors with aryl boronic acids under Pd(PPh3_3)4_4 catalysis in toluene/EtOH at 80°C achieves selective functionalization . Ligand choice (e.g., XPhos) and base (K2_2CO3_3) are critical for suppressing side reactions .

Q. What strategies resolve contradictions in crystallographic data when determining the molecular conformation of the tetrahydroindolizine ring?

  • Methodological Answer:

  • SHELX Refinement: Use SHELXL for small-molecule refinement, which iteratively adjusts atomic displacement parameters (ADPs) and hydrogen bonding networks to minimize R1_1 values (<0.05 for high-resolution data) .
  • Ring Puckering Analysis: Apply Cremer-Pople coordinates to quantify non-planarity. For example, puckering amplitude (θ) and phase angle (φ) differentiate boat, chair, or twist conformations in the tetrahydroindolizine core .

Q. How can researchers design experiments to assess anticancer potential, and what statistical methods validate results?

  • Methodological Answer:

  • In Vitro Assays: Use sulforhodamine B (SRB) assays on cancer cell lines (e.g., SiHa cervical cancer) at concentrations of 10–80 µg/mL. Include positive controls (e.g., adriamycin) and measure IC50_{50} values .
  • Statistical Validation: Apply ANOVA with post-hoc Tukey tests to compare dose-dependent cytotoxicity. Report p-values <0.05 as significant and use nonlinear regression for dose-response curves .

Q. What computational methods predict the bioactivity of derivatives, and how do they align with experimental data?

  • Methodological Answer:

  • QSAR Modeling: Use topological polar surface area (TPSA) and LogP values (calculated via XLogP3) to correlate with membrane permeability. For example, TPSA >47.8 Å2^2 (observed in analogs) suggests moderate blood-brain barrier penetration .
  • Molecular Docking: Dock derivatives into acetylcholinesterase (PDB: 4EY7) using AutoDock Vina. Align results with experimental IC50_{50} data to validate binding modes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer:

  • Source Validation: Cross-reference data with peer-reviewed studies (e.g., PubChem, Journal of Organic Chemistry) and exclude non-peer-reviewed platforms (e.g., BenchChem) .
  • Experimental Replication: Repeat assays under standardized conditions (e.g., 48-hour exposure, 5% CO2_2). For example, conflicting cytotoxicity reports may arise from variable cell passage numbers or serum concentrations .

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